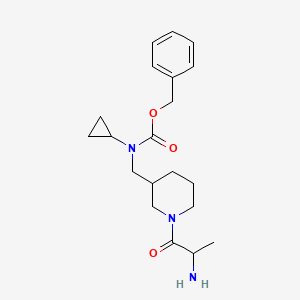

Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate

Description

Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate (CAS: 1354029-49-4) is a heterocyclic compound featuring a piperidine core substituted with an (S)-2-aminopropanoyl group, a cyclopropyl carbamate, and a benzyl moiety. With a purity of 97%, it is primarily utilized as a pharmaceutical intermediate or building block in drug discovery, particularly for targeting G protein-coupled receptors (GPCRs) or enzymes due to its stereochemical complexity and functional group diversity . Its structural design combines a rigid cyclopropane ring, which enhances metabolic stability, and a carbamate linkage that modulates solubility and bioavailability.

Properties

Molecular Formula |

C20H29N3O3 |

|---|---|

Molecular Weight |

359.5 g/mol |

IUPAC Name |

benzyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]-N-cyclopropylcarbamate |

InChI |

InChI=1S/C20H29N3O3/c1-15(21)19(24)22-11-5-8-17(12-22)13-23(18-9-10-18)20(25)26-14-16-6-3-2-4-7-16/h2-4,6-7,15,17-18H,5,8-14,21H2,1H3 |

InChI Key |

PKRUQJGLCFNGSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N1CCCC(C1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon.

Scientific Research Applications

Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It can be used to study enzyme interactions and receptor binding.

Medicine: It has potential as a lead compound for developing new drugs, particularly those targeting the central nervous system.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, neurotransmission, and metabolic regulation.

Comparison with Similar Compounds

Piperidine Derivatives

Benzyl 4-aminopiperidine-1-carboxylate (CAS: 120278-07-1)

- Structure: Shares a benzyl carbamate and piperidine backbone but lacks the cyclopropyl and (S)-2-aminopropanoyl groups.

- Safety data indicate incomplete toxicological profiling, similar to the target compound .

(R)-(1-Benzylpiperidin-3-yl)-methanamine

Cyclopropane-Containing Compounds

2-(1-{[(tert-butoxy)carbonyl]amino} cyclopropyl)acetic acid (CAS: 103500-22-7)

- Structure : Features a cyclopropyl group with a tert-butoxy carbonyl (Boc)-protected amine.

- Properties : The Boc group enhances stability during synthesis, whereas the target compound’s benzyl carbamate offers better deprotection flexibility in medicinal chemistry workflows .

Ethyl trans-2-cyanocyclopropane-1-carboxylate (CAS: 60212-41-1)

Pharmacologically Active Analogues

CP99994 ([(2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine])

Benazepril Hydrochloride (CAS: 86541-74-4)

- Structure : A benzazepine-based ACE inhibitor with a carboxylate group.

- Properties : While structurally distinct, the comparison highlights the role of carbamates (target compound) versus carboxylates (benazepril) in modulating enzymatic activity and bioavailability .

Comparative Data Table

Key Differentiators

- Metabolic Stability: The cyclopropyl group in the target compound confers rigidity, reducing oxidative metabolism compared to non-cyclopropane analogues like Benzyl 4-aminopiperidine-1-carboxylate .

- Solubility-Bioavailability Balance : The carbamate group enhances aqueous solubility relative to lipophilic amines (e.g., (R)-(1-Benzylpiperidin-3-yl)-methanamine), while maintaining membrane permeability .

Biological Activity

Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate is a synthetic compound that integrates a piperidine ring, an amino acid derivative, and a carbamate moiety. This unique structure suggests diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 347.5 g/mol. The structural components include:

- Piperidine Ring : Often associated with neuroactive properties.

- Amino Acid Derivative : Implicates potential interactions in biological systems.

- Carbamate Moiety : Known for various pharmacological effects.

Table 1: Structural Features and Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Piperidine ring, amino acid derivative, carbamate | Potential analgesic, anti-inflammatory, neuroactive |

| N-(2-Aminoethyl)-piperidine | Piperidine ring, amino group | Neuroactive properties |

| Benzyl carbamate | Carbamate functional group | Antimicrobial activity |

| 3-(Aminomethyl)piperidine | Aminomethyl substitution on piperidine | Analgesic effects |

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Binding : The piperidine ring may facilitate binding to neurotransmitter receptors, influencing pain modulation and inflammation pathways.

- Enzymatic Interaction : The carbamate moiety can interact with esterases or other hydrolases, potentially leading to inhibition or modulation of enzyme activity.

- Lipophilicity : The presence of the benzyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

Research Findings

Recent studies have explored the biological implications of similar compounds with piperidine structures. For instance, compounds containing piperidine rings have been shown to exhibit significant analgesic and anti-inflammatory effects in various animal models.

Case Study: Analgesic Effects

In a study evaluating the analgesic properties of piperidine derivatives, it was found that compounds similar to this compound demonstrated:

- Reduced Pain Response : In rodent models, these compounds led to a statistically significant decrease in pain response measured by the tail-flick test.

- Inflammatory Response Modulation : Inflammatory markers such as TNF-alpha and IL-6 were notably reduced in treated groups compared to controls.

Potential Applications

The unique structure of this compound suggests potential applications in:

- Pain Management : As an analgesic agent targeting central nervous system pathways.

- Anti-inflammatory Treatments : For conditions involving chronic inflammation.

- Neuropharmacology : Exploring its effects on neurotransmitter systems could reveal new therapeutic avenues for neurological disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.